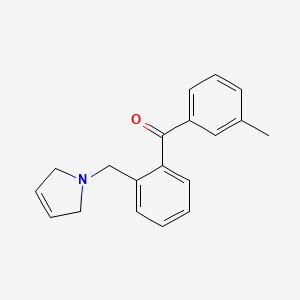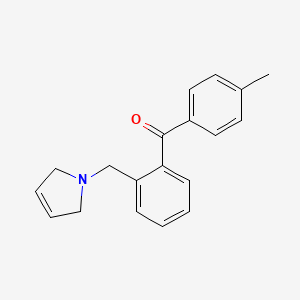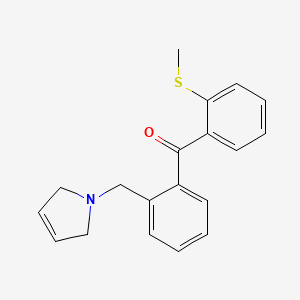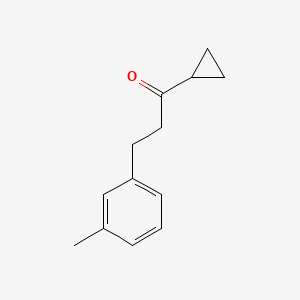
Cyclopropyl 2-(3-methylphenyl)ethyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl 2-(3-methylphenyl)ethyl ketone is a chemical compound with the molecular formula C₁₃H₁₆O . It has a molecular weight of 188.27 . It is a colorless oil .
Molecular Structure Analysis
The InChI code for Cyclopropyl 2-(3-methylphenyl)ethyl ketone is1S/C13H16O/c1-10-4-2-3-5-11(10)8-9-13(14)12-6-7-12/h2-5,12H,6-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
Cyclopropyl 2-(3-methylphenyl)ethyl ketone is a colorless oil . Its molecular weight is 188.27 .Applications De Recherche Scientifique
Neurotoxic Interactions
Cyclopropyl 2-(3-methylphenyl)ethyl ketone may be involved in neurotoxic interactions, especially when combined with other industrial solvents. Research has highlighted the significance of understanding the neurotoxic interactions of ketones like acetone, methyl ethyl ketone (MEK), and methyl isobutyl ketone (MIBK) when mixed with other solvents. Although this study primarily focuses on these specific ketones, it underlines the importance of assessing the neurotoxic potential of industrial solvents, including cyclopropyl derivatives, especially in occupational settings where exposure to solvent mixtures is common (Noraberg & Arlien‐Søborg, 2000).
Ethylene-Action Inhibition in Fruits
Cyclopropyl compounds like 1-methylcyclopropene have been extensively studied for their role in inhibiting ethylene action in fruits, vegetables, and floriculture crops. This compound is crucial in understanding the role of ethylene in plants and can significantly prevent ethylene effects, leading to the retention of freshness and extension of the shelf life of perishable products. This field of research is vital for post-harvest technology and could potentially extend to other cyclopropyl derivatives for similar or related applications (Blankenship & Dole, 2003); (Watkins, 2006).
Oxidative Metabolism in Drug Metabolism Studies
Cyclopropyl 2-(3-methylphenyl)ethyl ketone, being a ketone, might also be relevant in studies focused on the oxidative metabolism of various drugs. For instance, the metabolic fate of drugs like amitriptyline involves oxidative metabolism, leading to the production of secondary and primary amines and their oxides. Understanding the metabolic pathways and the involvement of various enzymes in these processes is crucial in drug development and pharmacotherapy (Breyer‐Pfaff, 2004).
Role in Anticancer Drug Development
Cyclopropyl derivatives might also find significance in the search for anticancer drugs with high tumor specificity and reduced toxicity. Research into compounds with cyclopropyl groups has shown promising results in inducing apoptotic cell death in cancer cell lines, with specific structural characteristics correlating with tumor specificity. This area of research is critical in developing new anticancer drugs with reduced side effects (Sugita et al., 2017).
Exploration in Ketone-Alcohol (KA) Oil Production
The oxidation of cyclohexane, a process closely related to the chemistry of cyclopropyl derivatives, is crucial in producing ketone-alcohol (KA) oil, used as a feedstock for nylon production. Understanding the catalysts, solvents, and reaction conditions in cyclohexane oxidation can provide insights into optimizing industrial processes related to cyclopropyl compounds and their potential in material science and industrial chemistry (Abutaleb & Ali, 2021).
Safety and Hazards
Mécanisme D'action
Mode of Action
Cyclopropyl 2-(3-methylphenyl)ethyl ketone, like other cyclopropyl ketones, is likely to undergo metabolic transformations in the body. One study mentions the SmI2-catalyzed intermolecular coupling of aryl cyclopropyl ketones and alkynes . This suggests that the compound may participate in radical reactions, leading to the formation of complex structures such as decorated cyclopentenes .
Biochemical Pathways
Cyclopropyl ketones are known to be involved in various biochemical reactions, including radical cyclizations . These reactions can lead to the formation of complex structures, potentially affecting multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (18827) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Propriétés
IUPAC Name |
1-cyclopropyl-3-(3-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-10-3-2-4-11(9-10)5-8-13(14)12-6-7-12/h2-4,9,12H,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKVGQYYOBFHAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644103 |
Source


|
| Record name | 1-Cyclopropyl-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2-(3-methylphenyl)ethyl ketone | |
CAS RN |
898768-30-4 |
Source


|
| Record name | 1-Cyclopropyl-3-(3-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327352.png)
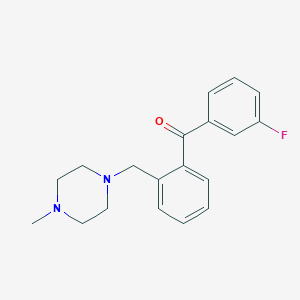



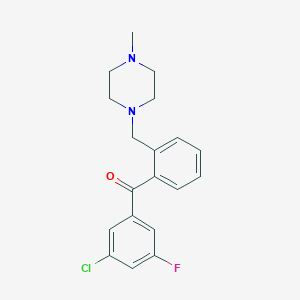
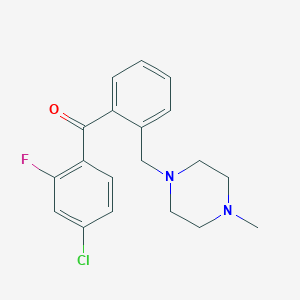
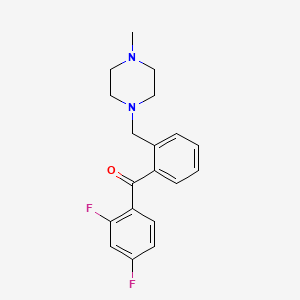

![Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327370.png)
![Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327371.png)
